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Compound of Interest

Compound Name:
4-[(6-Chloropyridin-3-

yl)methyl]morpholine

CAS No.: 311774-34-2

Cat. No.: B1273586

Get Quote

Application Note: 4-[(6-Chloropyridin-3-
yl)methyl]morpholine
High-Fidelity Synthesis & Cross-Coupling Utility in Medicinal Chemistry

Executive Summary
4-[(6-Chloropyridin-3-yl)methyl]morpholine is a privileged intermediate in drug discovery,

serving as a critical "linker scaffold" in the synthesis of GPCR ligands and kinase inhibitors. Its

structure features a morpholine ring (solubilizing group, hydrogen bond acceptor) linked to a 2-

chloropyridine moiety. The chlorine atom at the C2 position (pyridine numbering) acts as a

versatile electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura) or

nucleophilic aromatic substitutions (

), allowing rapid diversification of chemical libraries.
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This guide details a robust Reductive Amination protocol for its synthesis and a high-yield

Suzuki-Miyaura Coupling protocol for its application, designed for reproducibility in

pharmaceutical R&D environments.

Part 1: Chemical Profile & Handling
Physicochemical Properties

Property Value / Description

CAS Number 135334-36-2

Formula C₁₀H₁₃ClN₂O

Molecular Weight 212.68 g/mol

Appearance
Off-white to pale yellow solid (or viscous oil

depending on purity)

Solubility
High: DCM, Methanol, Ethyl Acetate, DMSO.

Low: Water (neutral pH).

pKa (Calc)
~7.8 (Morpholine N), ~1.5 (Pyridine N due to Cl-

electron withdrawal)

Storage
2–8°C, Hygroscopic. Store under inert

atmosphere (Argon/N₂).

Safety & Stability
Hazard: The chloropyridine moiety can be a skin irritant and potential sensitizer. Morpholine

derivatives are generally basic and can cause eye damage.

Stability: The C-Cl bond is stable under standard storage conditions but susceptible to

hydrolysis under strong acidic/basic conditions at elevated temperatures.

Handling: All reactions involving borohydrides (hydrogen gas evolution) or palladium

catalysts must be performed in a fume hood.

Part 2: Synthetic Protocol (Reductive Amination)
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Rationale
While alkylation of morpholine with 2-chloro-5-(chloromethyl)pyridine is possible, it often leads

to over-alkylation (quaternization) byproducts. Reductive Amination using 6-chloropyridine-3-

carbaldehyde is the superior route due to higher selectivity, milder conditions, and cleaner

impurity profiles [1].

Reagent Choice: Sodium Triacetoxyborohydride (STAB) is selected over Sodium

Cyanoborohydride (

) to avoid toxic cyanide byproducts and over Sodium Borohydride (

) to prevent direct reduction of the aldehyde to the alcohol before imine formation.

Workflow Diagram

Start:
6-Chloropyridine-3-carbaldehyde

(1.0 equiv)

Imine Formation:
Add Morpholine (1.1 equiv)

Solvent: DCE or DCM
Time: 30 min

Mix
Reduction:

Add STAB (1.5 equiv)
Add AcOH (catalytic)

Time: 4-16 h

Intermediate Formed
Quench:

Sat. NaHCO3
pH > 8

Monitor TLC/LCMS
Workup:

Extract (DCM)
Dry (Na2SO4)
Concentrate

Phase Sep
Product:

4-[(6-Chloropyridin-3-yl)
methyl]morpholine

Yield ~85-95%

Click to download full resolution via product page

Figure 1: Step-wise reductive amination workflow ensuring imine formation prior to reduction.

Detailed Procedure
Preparation: Charge a dry round-bottom flask with 6-chloropyridine-3-carbaldehyde (10.0

mmol, 1.41 g) and anhydrous 1,2-Dichloroethane (DCE) (40 mL).

Imine Formation: Add Morpholine (11.0 mmol, 0.96 g) dropwise. Stir at room temperature for

30 minutes.

Note: Use of DCE is preferred over Methanol for STAB reactions to minimize borohydride

decomposition.

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (15.0 mmol,

3.18 g) portion-wise. Optionally, add Acetic Acid (10.0 mmol, 0.6 mL) to catalyze imine
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formation if the reaction is sluggish.

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.

Validation: Monitor by LCMS for the disappearance of the aldehyde (M+H 142) and

appearance of product (M+H 213).

Quench: Quench carefully with saturated aqueous

solution until gas evolution ceases and pH is basic (~8–9).

Workup: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Combine

organic layers, wash with brine, dry over

, and concentrate in vacuo.

Purification: The crude material is often pure enough (>95%). If necessary, purify via flash

column chromatography (SiO2, 0–5% MeOH in DCM).

Part 3: Application Protocol (Suzuki-Miyaura
Coupling)
Rationale
The 2-chloropyridine motif is electronically deactivated compared to bromopyridines, making

oxidative addition the rate-limiting step. Standard

often fails. This protocol utilizes Pd(dppf)Cl₂ or bulky phosphine ligands (e.g., XPhos) to
facilitate the coupling with aryl boronic acids [2].

Reaction Mechanism & Logic
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Figure 2: Catalytic cycle highlighting the critical Oxidative Addition step for chloropyridines.

Detailed Procedure
Setup: In a microwave vial or pressure tube, combine:

4-[(6-Chloropyridin-3-yl)methyl]morpholine (1.0 mmol, 212 mg)

Aryl Boronic Acid (1.2 mmol)[1]
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(2.0 mmol, 276 mg) or

(for sterically hindered substrates).

Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 5 mL).

Critical Step: Degas the solvent stream with Argon/Nitrogen for 5 minutes to remove

, which poisons the catalyst.

Catalyst: Add

(0.05 mmol, 5 mol%). Seal the vessel immediately.

Heating: Heat to 90–100°C for 2–12 hours (or 120°C for 30 min in a microwave reactor).

Workup: Filter through a Celite pad (eluting with EtOAc). Wash the filtrate with water/brine.

Purification: Concentrate and purify via reverse-phase HPLC or silica chromatography.

Part 4: Analytical Validation
Confirm the identity of the synthesized core (CAS 135334-36-2) using these expected

parameters:

1H-NMR (400 MHz, CDCl3)
8.32 (d, J=2.4 Hz, 1H): Pyridine C2-H (Ortho to N, Meta to Cl).

7.65 (dd, J=8.2, 2.4 Hz, 1H): Pyridine C4-H.

7.29 (d, J=8.2 Hz, 1H): Pyridine C5-H (Ortho to Cl).

3.70 (t, J=4.6 Hz, 4H): Morpholine

.

3.48 (s, 2H): Benzylic

(Linker).
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2.44 (t, J=4.6 Hz, 4H): Morpholine

.

LC-MS Conditions
Column: C18 Reverse Phase (e.g., Agilent Zorbax).

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Gradient: 5% B to 95% B over 5 min.

Detection: UV 254 nm; ESI Positive Mode (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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